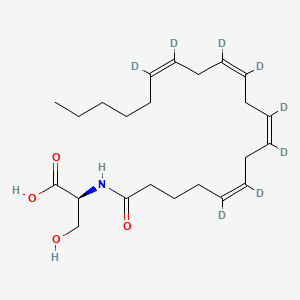

N-Arachidonoyl-L-Serine-d8

Description

Properties

IUPAC Name |

(2S)-3-hydroxy-2-[[(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(26)24-21(20-25)23(27)28/h6-7,9-10,12-13,15-16,21,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15-/t21-/m0/s1/i6D,7D,9D,10D,12D,13D,15D,16D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUVPTVNRMUOPO-IQUBVVFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)N[C@@H](CO)C(=O)O)/[2H])/[2H])/[2H])/CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Endogenous Lipoamino Acid N-Arachidonoyl-L-Serine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl-L-Serine (AraS) is an endogenous N-acyl amino acid structurally related to the endocannabinoid anandamide. First isolated from bovine brain, AraS displays a unique pharmacological profile, exhibiting a range of physiological effects, including vasodilation, neuroprotection, and pro-angiogenic activities. Unlike classical endocannabinoids, AraS demonstrates very weak affinity for the cannabinoid receptors CB1 and CB2, and the transient receptor potential vanilloid 1 (TRPV1) channel. Its effects are thought to be mediated through a combination of mechanisms, including the activation of the orphan G protein-coupled receptor GPR55 and the direct modulation of ion channels such as the large-conductance Ca2+-activated K+ (BKCa) channels. This technical guide provides an in-depth overview of the endogenous role of AraS, summarizing current knowledge on its biosynthesis, signaling pathways, physiological functions, and degradation. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of its molecular interactions and experimental workflows.

Introduction

N-Arachidonoyl-L-Serine is an endocannabinoid-like lipid mediator that has garnered significant interest for its diverse biological activities independent of the classical cannabinoid receptors.[1][2] Its discovery has opened new avenues for understanding lipid signaling in the central nervous and cardiovascular systems. This guide aims to consolidate the current technical knowledge of AraS to support further research and drug development efforts.

Biosynthesis and Degradation

The precise enzymatic pathways for the biosynthesis and degradation of AraS in vivo are still under investigation. However, in vitro studies have provided significant insights.

2.1. Biosynthesis: In vitro studies have demonstrated that cytochrome c can catalyze the formation of N-arachidonoyl amino acids, including AraS, from arachidonoyl-CoA and the corresponding amino acid.[1] This reaction proceeds with Michaelis-Menten kinetics and is optimal at physiological temperature and pH.[1] The proposed biosynthetic pathway involves the condensation of arachidonoyl-CoA with L-serine.

2.2. Degradation: The degradation of AraS is thought to be carried out by fatty acid amide hydrolase (FAAH), the same enzyme responsible for the hydrolysis of anandamide.[3] FAAH catalyzes the hydrolysis of the amide bond, releasing arachidonic acid and L-serine. However, detailed kinetic studies on the FAAH-mediated hydrolysis of AraS are limited.

Pharmacological Profile and Molecular Targets

AraS interacts with multiple targets to exert its physiological effects. Its pharmacology is characterized by a notable lack of affinity for the canonical cannabinoid receptors.

3.1. Quantitative Data: Binding Affinities and Potencies

| Target | Ligand | Assay Type | Species | Tissue/Cell Line | Parameter | Value | Reference(s) |

| CB1 Receptor | N-Arachidonoyl-L-Serine | Radioligand Binding | Mouse | Cerebellar Membranes | Ki | > 10,000 nM | [4][5] |

| CB2 Receptor | N-Arachidonoyl-L-Serine | Radioligand Binding | Rat | - | Displacement | No displacement at 30 µM | [4][5] |

| TRPV1 Channel | N-Arachidonoyl-L-Serine | Radioligand Binding | Rat | - | Displacement | No displacement at 30 µM | [4][5] |

| GPR55 | N-Arachidonoyl-L-Serine | Specific Binding Assay | - | - | Binding | Not detected | [6][7] |

| Vasodilation | N-Arachidonoyl-L-Serine | Wire Myography | Rat | Mesenteric Artery | pEC50 | 5.49 (intact), 5.14 (denuded) | [8][9] |

| Vasodilation | N-Arachidonoyl-L-Serine | Wire Myography | Rat | Mesenteric Artery | EC50 | 550 nM | [4][5] |

| Vasodilation | N-Arachidonoyl-L-Serine | Wire Myography | Rat | Abdominal Aorta | EC50 | ~1,200 nM | [4][5] |

| BKCa Channel Activation | N-Arachidonoyl-L-Serine | Whole-cell Patch Clamp | Human | HEK293hSlo cells | pEC50 | 5.63 | [8][10] |

| BKCa Channel Activation | N-Arachidonoyl-D-Serine | Whole-cell Patch Clamp | Human | HEK293hSlo cells | pEC50 | 5.32 | [8][10] |

Endogenous Roles and Physiological Effects

4.1. Vasodilation: AraS is a potent vasodilator, acting through both endothelium-dependent and -independent mechanisms.[8][11] The endothelium-dependent component is sensitive to pertussis toxin, suggesting the involvement of a Gi/Go-coupled receptor.[4] The endothelium-independent vasorelaxation is attributed to the direct activation of BKCa channels in vascular smooth muscle cells.[8]

4.2. Neuroprotection: Following traumatic brain injury (TBI), a single injection of AraS has been shown to significantly improve functional outcome, reduce edema, and decrease lesion volume in mice.[6][12] These neuroprotective effects are reversed by antagonists of CB2 receptors and TRPV1 channels, suggesting an indirect signaling mechanism.[6][7] AraS administration leads to the phosphorylation of ERK and Akt, promoting pro-survival and anti-apoptotic pathways.[6]

4.3. Angiogenesis: AraS promotes endothelial cell proliferation, migration, and angiogenesis in vitro.[13] This pro-angiogenic activity is at least partially mediated by the GPR55 receptor and involves the phosphorylation of extracellular signal-regulated kinases (ERK) and Akt, as well as the induction of vascular endothelial growth factor (VEGF) signaling.[14]

4.4. Modulation of Ion Channels: AraS directly activates large-conductance Ca2+-activated K+ (BKCa) channels.[8] This activation is independent of known cannabinoid receptors and cytosolic factors but requires the presence of membrane cholesterol.[8] Additionally, AraS has been shown to modulate N-type Ca2+ channels in sympathetic neurons, causing a hyperpolarizing shift in the activation curve and augmenting Ca2+ current.

Signaling Pathways

The signaling pathways activated by AraS are complex and target-dependent.

5.1. GPR55-Mediated Pro-Angiogenic Signaling: In endothelial cells, AraS is proposed to activate GPR55, leading to the phosphorylation of ERK1/2 and Akt. This signaling cascade promotes cell proliferation and migration, contributing to angiogenesis.

5.2. Neuroprotective Signaling via CB2 and TRPV1: The neuroprotective effects of AraS are linked to indirect signaling through CB2 receptors and TRPV1 channels. This pathway involves the activation of ERK and Akt, leading to the upregulation of the anti-apoptotic protein Bcl-xL and a reduction in caspase-3 activity.

Experimental Protocols

6.1. Isolation and Identification of N-Arachidonoyl-L-Serine from Brain Tissue

This protocol outlines a general workflow for the extraction, purification, and identification of AraS from brain tissue.

Methodology:

-

Homogenization: Homogenize fresh brain tissue in a chloroform/methanol mixture.

-

Lipid Extraction: Perform a liquid-liquid extraction using the Folch method to separate the lipid-containing organic phase.

-

Purification: Subject the dried lipid extract to silica gel column chromatography for initial purification.

-

Derivatization: Derivatize the sample (e.g., silylation or methylation) to improve chromatographic separation and mass spectrometric detection.[4]

-

LC-MS/MS Analysis: Analyze the derivatized sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identification: Identify AraS by comparing its mass spectrum and retention time to that of a synthetic standard.[4]

6.2. Wire Myography Assay for Vasorelaxation

This protocol describes the use of wire myography to assess the vasodilatory effects of AraS on isolated small arteries.[14]

Methodology:

-

Tissue Preparation: Dissect small mesenteric arteries from a suitable animal model (e.g., rat) in cold physiological salt solution (PSS).[4]

-

Mounting: Mount 2 mm arterial segments on two tungsten wires (40 µm diameter) in the jaws of a wire myograph chamber filled with PSS and bubbled with 95% O2/5% CO2 at 37°C.

-

Normalization: Stretch the vessel to its optimal resting tension, which is determined by a normalization procedure to mimic physiological pressure.

-

Viability Check: Assess the viability of the vessel by contracting it with a high-potassium solution (KPSS). Check endothelial integrity by assessing relaxation to acetylcholine (B1216132) after pre-constriction with an alpha-agonist like phenylephrine (B352888).

-

Experiment: Pre-constrict the arterial rings with phenylephrine to a stable plateau.

-

Data Acquisition: Add cumulative concentrations of AraS to the bath and record the changes in isometric tension. Express vasorelaxation as a percentage decrease of the pre-contraction tone.

6.3. Whole-Cell Patch Clamp Analysis of BKCa Channels

This protocol details the whole-cell patch-clamp technique to study the effect of AraS on BKCa channels expressed in a cell line (e.g., HEK293).[4][12][15]

Methodology:

-

Cell Preparation: Culture cells stably expressing the alpha subunit of the human BKCa channel (hSlo) on glass coverslips.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the appropriate intracellular solution.

-

Recording: Obtain a giga-ohm seal between the pipette and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage Protocol: Clamp the cell at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit outward K+ currents.

-

Drug Application: Perfuse the cell with an external solution containing various concentrations of AraS.

-

Data Analysis: Measure the amplitude of the outward currents before and after the application of AraS to determine its effect on channel activity. Construct concentration-response curves to calculate the pEC50.

6.4. In Vivo Assessment of Neuroprotection after Traumatic Brain Injury (TBI)

This protocol describes a weight-drop model of TBI in mice to evaluate the neuroprotective effects of AraS.[2][6][12][16]

Methodology:

-

TBI Induction: Anesthetize the mouse and place it on a platform under a weight-drop device. Induce a closed-head injury by dropping a specific weight from a defined height onto the exposed skull over the fronto-parietal cortex.[6]

-

Drug Administration: Administer a single intraperitoneal injection of AraS (e.g., 3 mg/kg) or vehicle one hour after the injury.[12][16]

-

Functional Outcome Assessment: Evaluate the neurological severity score (NSS) at various time points post-injury (e.g., 1, 24, 48 hours, and weekly) to assess motor function, alertness, and balance.[2]

-

Histological Analysis: At the end of the experiment, perfuse the animals and remove the brains. Measure the lesion volume using TTC staining. Perform immunohistochemistry for markers of apoptosis (e.g., caspase-3) and cell survival (e.g., Bcl-xL).

-

Biochemical Analysis: Analyze brain tissue homogenates by Western blot to measure the phosphorylation status of ERK and Akt.

Conclusion

N-Arachidonoyl-L-Serine is a multifaceted endogenous lipid with significant physiological roles in the cardiovascular and nervous systems. Its unique pharmacological profile, distinct from classical endocannabinoids, makes it an attractive molecule for further investigation and a potential target for the development of novel therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to advance our understanding of this intriguing lipoamino acid. Further research is warranted to fully elucidate its in vivo biosynthesis and degradation pathways, definitively identify all of its molecular targets, and explore its full therapeutic potential.

References

- 1. Integrin clustering enables anandamide-induced Ca2+ signaling in endothelial cells via GPR55 by protection against CB1-receptor-triggered repression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for inducing varying TBI severity in a mouse model using a closed-head, weight-drop, impact-induced acceleration mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 5. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An experimental protocol for mimicking pathomechanisms of traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR55-mediated effects on brain microvascular endothelial cells and the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Modified Protocol to Enable the Study of Hemorrhage and Hematoma in a Traumatic Brain Injury Mouse Model [frontiersin.org]

- 12. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 13. mdpi.com [mdpi.com]

- 14. reprocell.com [reprocell.com]

- 15. Video: Modified Mouse Model of Repetitive Mild Traumatic Brain Injury Incorporating Thinned-Skull Window and Fluid Percussion [jove.com]

- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Isolation of N-Arachidonoyl-L-Serine

Abstract

N-Arachidonoyl-L-serine (NA-Serine or ARA-S) is an endogenous endocannabinoid-like lipid first isolated from bovine brain.[1] Chemically similar to anandamide (B1667382), it is formally the condensation product of arachidonic acid and L-serine.[2] Unlike classical endocannabinoids, NA-Serine exhibits very weak affinity for the cannabinoid receptors CB1 and CB2, as well as the vanilloid receptor TRPV1.[1][3] However, it demonstrates significant biological activity, including endothelium-dependent vasodilation, neuroprotection, and modulation of ion channels.[1][4][5] These effects are thought to be mediated, in part, by a putative novel cannabinoid-type receptor and direct activation of large conductance Ca2+-activated K+ (BKCa) channels.[1][6][7] This document provides a comprehensive overview of the discovery, isolation, and key experimental protocols related to NA-Serine, along with a summary of its quantitative biological data and associated signaling pathways.

Discovery and Isolation

The initial hypothesis for the existence of N-Arachidonoyl-L-Serine stemmed from the established biosynthesis of anandamide from phosphatidylethanolamine (B1630911).[1] Given the structural and functional similarities between phosphatidylethanolamine and phosphatidylserine (B164497) in biological tissues, it was postulated that a corresponding N-acyl-serine derivative might also be present.[1] This led to the successful isolation and characterization of NA-Serine from bovine brain.[1]

Experimental Protocol: Isolation from Bovine Brain

The following protocol outlines the methodology for the isolation of N-Arachidonoyl-L-Serine from bovine brain tissue as described in the primary literature.[1]

Objective: To extract and purify endogenous N-Arachidonoyl-L-Serine from a biological source.

Materials:

-

Fresh bovine brain (approx. 1.5 kg)

-

Chloroform

-

Methanol

-

Water

-

Centrifuge capable of 7,500 x g at 4°C

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

N,O-bis(trimethyl-silyl)trifluoroacetamide (for silylation)

Procedure:

-

Homogenization and Extraction:

-

Homogenize fresh bovine brain tissue in a mixture of chloroform, methanol, and water (1:1:0.5 v/v/v).

-

Centrifuge the homogenate at 7,500 x g for 20 minutes at 4°C to separate the layers.

-

Filter any non-miscible residues.

-

Separate the organic layer from the aqueous layer.

-

Evaporate the organic layer to dryness using a rotary evaporator.

-

-

Chromatographic Purification:

-

The dried extract is subjected to multiple rounds of silica gel column chromatography to progressively enrich the fraction containing NA-Serine.

-

The fractions are then further purified using HPLC.

-

-

Structural Elucidation and Identification:

-

GC-MS Analysis:

-

The purified extract is silylated with N,O-bis(trimethyl-silyl)trifluoroacetamide.

-

The silylated sample is analyzed by GC-MS.

-

The retention time and mass spectrum are compared to a synthetic standard of di-trimethyl-silyl-NA-Serine.[1]

-

-

Chiral HPLC Analysis:

-

To determine the stereochemistry, the natural NA-Serine is methylated and analyzed on a chiral HPLC column.

-

The elution time is compared with synthetic standards of the L- and D-enantiomers of NA-Serine methyl ester. The natural form corresponds to the L-enantiomer.[1]

-

-

Experimental Workflow: Isolation and Identification of NA-Serine

Biological Activity and Quantitative Data

N-Arachidonoyl-L-Serine exhibits a range of biological effects, primarily characterized by its vasodilatory properties and its ability to modulate specific intracellular signaling pathways and ion channels.

Receptor Binding Affinity

NA-Serine has been shown to have very low affinity for the classical cannabinoid and vanilloid receptors.

| Receptor | Binding Affinity (Ki) | Source |

| Cannabinoid CB1 | > 10,000 nM | [1] |

| Cannabinoid CB2 | Very weak binding | [1] |

| Vanilloid TRPV1 | Very weak binding | [1] |

Vasodilatory Effects

NA-Serine induces endothelium-dependent vasodilation in isolated arterial preparations.[1]

| Preparation | Agonist | Condition | pEC50 | Source |

| Rat Mesenteric Artery | NA-Serine | Intact | 5.49 | [6] |

| Rat Mesenteric Artery | NA-Serine | Denuded | 5.14 | [6] |

Ion Channel Modulation

NA-Serine has been identified as an activator of large conductance Ca2+-activated K+ (BKCa) channels and a modulator of N-type Ca2+ channels.[4][6][7][8]

| Channel | Effect | Preparation | pEC50 | Source |

| BKCa (human, α-subunit) | Activation | HEK293hSlo cells | 5.63 | [6][7] |

| N-type Ca2+ | Augmentation of current | Rat sympathetic neurons | - | [4][8] |

Signaling Pathways

The biological effects of N-Arachidonoyl-L-Serine are mediated through multiple signaling pathways, often independent of CB1 and CB2 receptors.

GPR55 and Downstream Kinases

While direct binding data is still emerging, some evidence suggests that NA-Serine may act through the G-protein coupled receptor 55 (GPR55).[5] Its activation leads to the phosphorylation of key intracellular kinases involved in cell growth and survival.[1][3]

Direct Modulation of BKCa Channels

NA-Serine can directly activate BKCa channels, a mechanism that is dependent on membrane cholesterol but independent of G-proteins, protein kinases, or intracellular calcium signaling.[7] This direct activation contributes to its vasodilatory effects.

Experimental Protocols for Biological Characterization

Protocol: In Vitro Vasodilation Assay

This protocol is adapted from studies investigating the vascular effects of NA-Serine.[1][6]

Objective: To determine the vasodilatory or vasoconstrictive effect of NA-Serine on isolated arterial rings.

Materials:

-

Rat abdominal aorta or mesenteric arteries

-

Krebs-Henseleit buffer

-

Phenylephrine (B352888) or KCl (for pre-constriction)

-

Organ bath system with force transducers

-

NA-Serine stock solution (in ethanol)

-

(Optional) Iberiotoxin (BKCa channel blocker)

-

(Optional) Endothelium removal tools (e.g., forceps, wire)

Procedure:

-

Preparation of Arterial Rings:

-

Excise the artery from a euthanized rat and place it in cold Krebs-Henseleit buffer.

-

Carefully clean the artery of surrounding connective tissue.

-

Cut the artery into rings of approximately 2-3 mm in length.

-

(Optional) For endothelium-denuded preparations, gently rub the inner surface of the ring with a wire or forceps.

-

-

Mounting and Equilibration:

-

Mount the arterial rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 1-2 g.

-

-

Pre-constriction:

-

Induce a stable contraction by adding a submaximal concentration of a vasoconstrictor, such as phenylephrine (e.g., 1-5 µM) or KCl (e.g., 60 mM).

-

-

Cumulative Concentration-Response Curve:

-

Once a stable plateau of contraction is reached, add NA-Serine to the bath in a cumulative manner, increasing the concentration stepwise.

-

Record the change in tension after each addition until a maximal response is observed or the highest concentration is reached.

-

(Optional) To investigate the mechanism, pre-incubate the rings with an antagonist (e.g., 100 nM iberiotoxin) before adding the pre-constrictor and NA-Serine.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-constriction tension.

-

Plot the concentration-response curve and calculate the pEC50 value.

-

Protocol: Whole-Cell Patch Clamp Electrophysiology

This protocol is based on studies examining the effects of NA-Serine on ion channels.[4][6][7][8]

Objective: To measure the effect of NA-Serine on whole-cell currents in a specific cell type (e.g., HEK293 cells expressing BKCa channels or sympathetic neurons).

Materials:

-

Cultured cells expressing the ion channel of interest

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular and intracellular recording solutions

-

NA-Serine stock solution

-

Data acquisition and analysis software

Procedure:

-

Cell Preparation:

-

Plate the cells on glass coverslips suitable for microscopy and recording.

-

Mount the coverslip in the recording chamber on the microscope stage.

-

-

Pipette Fabrication and Filling:

-

Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Fill the pipette with the appropriate intracellular solution.

-

-

Establishing a Whole-Cell Recording:

-

Approach a cell with the micropipette and form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

-

-

Recording of Ionic Currents:

-

Apply a voltage-step protocol to elicit the ionic currents of interest.

-

Record baseline currents in the absence of NA-Serine.

-

-

Application of NA-Serine:

-

Perfuse the recording chamber with the extracellular solution containing the desired concentration of NA-Serine.

-

Record the currents in the presence of the compound.

-

Perform a washout by perfusing with the control extracellular solution to check for reversibility.

-

-

Data Analysis:

-

Measure the amplitude and kinetics of the currents before, during, and after the application of NA-Serine.

-

Construct current-voltage (I-V) relationships and conductance-voltage (G-V) curves to characterize the modulation.

-

Conclusion and Future Directions

N-Arachidonoyl-L-Serine is a fascinating bioactive lipid that expands the repertoire of endocannabinoid-like signaling molecules. Its discovery and initial characterization have unveiled a unique pharmacological profile, distinguished by its potent vasodilatory and ion channel-modulating activities in the absence of significant affinity for classical cannabinoid receptors. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate its physiological roles and therapeutic potential.

Future research should focus on:

-

The definitive identification and characterization of its primary receptor(s), including further validation of GPR55 as a target.

-

Elucidation of its biosynthetic and metabolic pathways.

-

In-depth investigation of its neuroprotective and anti-inflammatory properties in various disease models.

-

Exploration of its structure-activity relationships to guide the development of novel therapeutic agents targeting its signaling pathways.

This in-depth understanding will be crucial for harnessing the full potential of N-Arachidonoyl-L-Serine in drug development and for unraveling its role in human health and disease.

References

- 1. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Arachidonoyl L-serine | C23H37NO4 | CID 10596625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The endogenous brain constituent N-arachidonoyl L-serine is an activator of large conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-arachidonoyl L-serine, a putative endocannabinoid, alters the activation of N-type Ca2+ channels in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Arachidonoyl-L-Serine: A Lipoamino Acid Modulator of Orphan G Protein-Coupled Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl-L-Serine (ARA-S) is an endogenous lipoamino acid structurally related to the endocannabinoid anandamide. Unlike anandamide, ARA-S exhibits weak affinity for the classical cannabinoid receptors CB1 and CB2, positioning it as an intriguing signaling molecule with novel receptor targets. Emerging evidence points towards its interaction with orphan G protein-coupled receptors (GPCRs), primarily GPR55 and, to a more contested extent, GPR18. This technical guide provides a comprehensive overview of the current understanding of ARA-S's pharmacology, its interaction with these orphan GPCRs, the downstream signaling pathways it modulates, and detailed experimental protocols for studying these interactions.

Introduction

The de-orphanization of G protein-coupled receptors represents a significant frontier in pharmacology and drug discovery. Orphan GPCRs, for which endogenous ligands have not yet been identified, offer untapped potential for novel therapeutic interventions across a spectrum of diseases. N-Arachidonoyl-L-Serine (ARA-S) has emerged as a key endogenous lipid mediator that may hold the key to unlocking the physiological roles of specific orphan GPCRs. Isolated from bovine brain, this N-acyl amino acid has demonstrated a range of biological activities, including vasodilatory and pro-angiogenic effects, that are distinct from classical cannabinoid signaling pathways[1][2]. This guide will delve into the nuanced interactions of ARA-S with GPR55 and GPR18, presenting the current evidence, quantitative data, and the experimental methodologies used to elucidate these complex signaling networks.

N-Arachidonoyl-L-Serine and GPR55

GPR55 has been proposed as a novel cannabinoid receptor, though its pharmacology remains distinct from CB1 and CB2 receptors. Several studies suggest that ARA-S interacts with GPR55 to mediate significant physiological effects, particularly in the vascular endothelium.

Functional Activity and Signaling Pathways

ARA-S has been identified as a potent inducer of endothelial cell proliferation, migration, and angiogenesis, with these effects being at least partially mediated by GPR55[2]. The activation of GPR55 by ARA-S is thought to proceed through a Gi/o-coupled pathway, leading to the phosphorylation and activation of key downstream signaling kinases:

-

Extracellular Signal-Regulated Kinase (ERK): ARA-S stimulates the phosphorylation of ERK1/2 (p44/p42 MAP kinase), a critical pathway in cell proliferation and differentiation[2].

-

Protein Kinase B (Akt): Activation of the PI3K/Akt pathway is another consequence of ARA-S binding to GPR55, playing a crucial role in cell survival and angiogenesis[2].

These signaling events contribute to the pro-angiogenic effects of ARA-S, suggesting a role for the ARA-S/GPR55 axis in vascular homeostasis and potentially in pathological conditions such as tumor growth.

N-Arachidonoyl-L-Serine and GPR18

The interaction of ARA-S with GPR18 is a subject of ongoing investigation, with some studies presenting conflicting findings. GPR18 has also been suggested as a candidate cannabinoid receptor, with N-arachidonoyl glycine (B1666218) (NAGly) proposed as its endogenous ligand.

A Contested Interaction

Some research suggests that ARA-S may act as an antagonist or a biased agonist at GPR18. For instance, in HEK293 cells stably expressing GPR18, ARA-S was found to inhibit ERK1/2 phosphorylation induced by other proposed GPR18 agonists[3]. This suggests a modulatory role for ARA-S at this receptor, rather than direct agonism through canonical G protein-coupled pathways. However, other studies have not observed significant activation of GPR18 by ARA-S in different assay systems[4]. The current consensus is that the functional consequences of ARA-S interaction with GPR18 are complex and may be cell-type and signaling pathway-dependent.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of N-Arachidonoyl-L-Serine with orphan GPCRs. It is important to note that direct binding affinity data (Ki or Kd values) for ARA-S at GPR55 and GPR18 are not yet available in the public domain.

| Ligand | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |

| ARA-S | GPR55 (putative) | Vasodilation | Rat Mesenteric Artery | EC50 | 550 nM | [1] |

| ARA-S | GPR55 (putative) | Vasodilation | Rat Abdominal Aorta | EC50 | ~1,200 nM | [1] |

Table 1: Functional Potency of N-Arachidonoyl-L-Serine at GPR55.

| Ligand | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |

| ARA-S | GPR18 | ERK1/2 Phosphorylation | HEK293-GPR18 | - | Inhibitory effect | [3] |

Table 2: Functional Activity of N-Arachidonoyl-L-Serine at GPR18.

| Ligand | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |

| ARA-S | CB1 | Radioligand Binding | Mouse Cerebellar Membranes | Ki | > 10,000 nM | [1] |

| ARA-S | CB2 | Radioligand Binding | Rat | - | No displacement up to 30 µM | [1] |

| ARA-S | TRPV1 | Radioligand Binding | Rat | - | No displacement up to 30 µM | [1] |

Table 3: Binding Affinity of N-Arachidonoyl-L-Serine at Non-orphan Receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of N-Arachidonoyl-L-Serine with orphan GPCRs.

GPCR Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a ligand to a GPCR.

References

- 1. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPR18 undergoes a high degree of constitutive trafficking but is unresponsive to N-Arachidonoyl Glycine - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Metabolic Fate of N-Arachidonoyl-L-Serine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl-L-Serine (ARA-S) is an endogenous endocannabinoid-like lipid amide with emerging biological significance, particularly in the central nervous and cardiovascular systems. Understanding its metabolic fate is crucial for elucidating its physiological roles and therapeutic potential. This technical guide provides a comprehensive overview of the in vivo metabolism of ARA-S, focusing on its primary enzymatic degradation pathway. It includes quantitative data from preclinical studies, detailed experimental methodologies for its analysis, and visual representations of its metabolic conversion and analytical workflows.

Introduction

N-Arachidonoyl-L-Serine is a member of the N-acyl amino acid family, structurally related to the well-characterized endocannabinoid anandamide.[1][2] Initially isolated from bovine brain, ARA-S has been shown to exert various biological effects, including vasodilation, although it exhibits weak affinity for the canonical cannabinoid receptors CB1 and CB2.[1][2] The primary pathway for the metabolic inactivation of many N-acyl amides is enzymatic hydrolysis. This guide will delve into the in vivo evidence supporting the key enzyme responsible for ARA-S breakdown and the resulting metabolites.

Primary Metabolic Pathway of N-Arachidonoyl-L-Serine

The principal metabolic route for the in vivo degradation of N-Arachidonoyl-L-Serine is hydrolysis, catalyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH) . This enzymatic reaction cleaves the amide bond of ARA-S, yielding two metabolites: Arachidonic Acid (AA) and L-Serine .[3]

Studies have demonstrated that the pharmacological inhibition of FAAH leads to a significant, dose-dependent increase in the endogenous levels of ARA-S in the brain, providing strong evidence for its role as the primary catabolic enzyme.[3] Furthermore, in vitro studies have shown that FAAH exhibits robust hydrolytic activity towards ARA-S, with a strong preference for this substrate over other N-acyl amino acids.

Metabolic hydrolysis of N-Arachidonoyl-L-Serine by FAAH.

It is noteworthy that while anandamide's vasodilatory effects can be partially attributed to its degradation to arachidonic acid, the vasodilation induced by ARA-S does not appear to follow a similar mechanism.[4] The effects of ARA-S are reported to be unaffected by nonselective cyclooxygenase inhibitors, suggesting that its biological actions are not mediated by the downstream metabolic products of arachidonic acid.[4]

Quantitative Analysis of N-Arachidonoyl-L-Serine and its Metabolites

Quantitative data on the in vivo levels of ARA-S are primarily available for brain tissue. The following table summarizes the reported concentrations in mouse brain under control conditions and following the inhibition of FAAH.

| Analyte | Tissue | Animal Model | Condition | Concentration (pmol/g) | Reference |

| N-Arachidonoyl-L-Serine (NASer) | Brain | Mouse | Control (Vehicle) | 3.1 ± 0.5 | [3] |

| N-Arachidonoyl-L-Serine (NASer) | Brain | Mouse | FAAH Inhibitor (URB 597) Treatment | Increased (Dose-dependent) | [3] |

Experimental Protocols

In Vivo Animal Model for Studying ARA-S Metabolism

A common preclinical model to investigate the in vivo metabolism of ARA-S involves the use of mice. To confirm the role of FAAH in ARA-S degradation, studies have utilized both wild-type mice and mice with genetic deletion of FAAH (FAAH-KO), or pharmacological inhibition of FAAH using selective inhibitors like URB 597.[3]

Typical Experimental Workflow:

-

Animal Acclimatization: Mice are acclimatized to laboratory conditions.

-

Drug Administration: A FAAH inhibitor (e.g., URB 597) or vehicle is administered, typically via intraperitoneal injection.

-

Sample Collection: At a defined time point post-injection (e.g., 1.5 hours), animals are euthanized, and brain tissue is rapidly excised and frozen to halt metabolic activity.

-

Tissue Processing: Brain tissue is homogenized in a suitable solvent system.

-

Lipid Extraction: N-acyl amino acids and other lipids are extracted from the homogenate.

-

Quantitative Analysis: The levels of ARA-S and its metabolites are quantified using LC-MS/MS.

Workflow for in vivo analysis of ARA-S metabolism.

Quantification of N-Arachidonoyl-L-Serine by LC-MS/MS

A sensitive and selective method for the simultaneous quantification of ARA-S and other related endocannabinoids in brain tissue has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Instrumentation:

-

Liquid Chromatograph: A system capable of gradient elution (e.g., Agilent 1200 series).

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6410) equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

Homogenization: Brain tissue is homogenized in a solution of acetonitrile/methanol (B129727)/water.

-

Internal Standard Spiking: A deuterated internal standard (e.g., NAGly-d8) is added to the homogenate for accurate quantification.

-

Solid-Phase Extraction (SPE): The homogenate is subjected to SPE for sample cleanup and enrichment of the analytes.

-

Column Conditioning: SPE columns (e.g., C18) are conditioned with methanol and equilibrated with water.

-

Sample Loading: The extract is loaded onto the column.

-

Washing: The column is washed with water to remove polar interferences.

-

Elution: The analytes are eluted with methanol.

-

-

Solvent Evaporation and Reconstitution: The eluate is dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

Chromatographic Column: A reverse-phase column (e.g., Zorbax SB-CN, 2.1 × 100 mm, 3.5-μm).[3]

-

Mobile Phase: A gradient of mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., 100% methanol).[3]

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of ARA-S and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Arachidonoyl-L-Serine (NASer) | 390.3 | 303.2 |

| Internal Standard (NAGly-d8) | 384.3 | 303.2 |

Biological Activities of Metabolites

The hydrolysis of ARA-S yields two biologically active molecules:

-

Arachidonic Acid (AA): A polyunsaturated omega-6 fatty acid that is a key precursor for the biosynthesis of a wide range of inflammatory and signaling molecules, including prostaglandins (B1171923) and leukotrienes. Arachidonic acid itself can also exert direct biological effects.

-

L-Serine: A non-essential amino acid that plays a crucial role in various metabolic pathways, including the synthesis of proteins, nucleotides, and other amino acids. In the central nervous system, L-serine is a precursor to the neuromodulator D-serine.

As mentioned earlier, the primary biological effects of ARA-S, such as vasodilation, are not believed to be mediated by its metabolites.[4]

Conclusion

The in vivo metabolic fate of N-Arachidonoyl-L-Serine is predominantly governed by hydrolysis via the enzyme Fatty Acid Amide Hydrolase, leading to the formation of arachidonic acid and L-serine. Quantitative analysis, primarily in brain tissue, confirms the role of FAAH in regulating endogenous ARA-S levels. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the metabolism and physiological functions of this intriguing endocannabinoid-like molecule. Future studies are warranted to quantify ARA-S and its metabolites in peripheral tissues and to further elucidate the specific signaling pathways through which the intact molecule exerts its biological effects.

References

- 1. Altered arachidonic acid metabolism impairs functional vasodilation in metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of N-Arachidonoyl-L-Serine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl-L-serine (AraS) is an endogenous endocannabinoid-like lipid first isolated from the bovine brain. Structurally similar to anandamide, AraS displays a unique pharmacological profile characterized by weak affinity for the canonical cannabinoid receptors CB1 and CB2. Instead, its biological activities are mediated through interactions with other cellular targets, including putative novel endothelial receptors, such as GPR55, and direct modulation of ion channels. This technical guide provides a comprehensive overview of the pharmacological properties of AraS, presenting quantitative data, detailed experimental methodologies, and outlining its known signaling pathways.

Introduction

N-Arachidonoyl-L-serine is an N-acyl-amino acid that has garnered significant interest within the scientific community for its diverse physiological effects, which include vasodilation, neuroprotection, and anti-inflammatory actions.[1][2] Unlike classical endocannabinoids, AraS does not significantly engage CB1 or CB2 receptors, suggesting a distinct mechanism of action.[3][4] This document serves as an in-depth resource for researchers, summarizing the current understanding of the pharmacological profile of AraS.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for N-Arachidonoyl-L-Serine across various biological assays.

Table 1: Receptor and Channel Binding Affinities

| Target | Species | Preparation | Ki (nM) | Reference(s) |

| CB1 Cannabinoid Receptor | Mouse | Cerebellar Membranes | > 10,000 | [4] |

| CB2 Cannabinoid Receptor | Rat | - | No displacement up to 30 µM | [4] |

| TRPV1 Channel | Rat | - | No displacement up to 30 µM | [4] |

Table 2: In Vitro Functional Activity

| Assay | Tissue/Cell Line | Species | Parameter | Value | Reference(s) |

| Vasodilation | Mesenteric Arteries | Rat | EC50 | 550 nM | [4] |

| Vasodilation | Abdominal Aorta | Rat | EC50 | ~1,200 nM | [4] |

| Vasorelaxation (intact) | Mesenteric Arteries | Rat | pEC50 | 5.49 | [1] |

| Vasorelaxation (denuded) | Mesenteric Arteries | Rat | pEC50 | 5.14 | [1] |

| BKCa Channel Activation | HEK293hSlo cells | Human | pEC50 (L-enantiomer) | 5.63 | [1][5] |

| BKCa Channel Activation | HEK293hSlo cells | Human | pEC50 (D-enantiomer) | 5.32 | [1][5] |

| N-Type Ca2+ Channel Modulation | Sympathetic Neurons | Rat | - | Augmentation of current | [1][6] |

| TNF-α Suppression | Murine Macrophage Cell Line | Mouse | - | Suppression of LPS-induced formation | [3][7] |

Key Signaling Pathways

N-Arachidonoyl-L-Serine modulates several intracellular signaling cascades, primarily in endothelial cells, leading to its observed physiological effects.

GPR55-Mediated Signaling in Endothelial Cells

AraS is proposed to act as an agonist at the G protein-coupled receptor 55 (GPR55), which is expressed in endothelial cells.[6][8] Activation of GPR55 by AraS is thought to proceed through a Gi/o-coupled pathway, leading to the downstream phosphorylation and activation of Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (Akt).[6][8] This pathway is implicated in the pro-angiogenic effects of AraS.

GPR55-mediated signaling cascade of N-Arachidonoyl-L-Serine.

RhoA/ROCK Pathway Involvement

In some cellular contexts, GPR55 activation is also linked to Gα12/13 coupling, which subsequently activates the RhoA/ROCK signaling pathway.[6][9] While direct evidence for AraS-mediated activation of this specific G protein is pending, this pathway is a known downstream effector of GPR55.

Potential GPR55-mediated RhoA/ROCK signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Vasodilation Assay in Isolated Rat Mesenteric Arteries

This protocol is adapted from methodologies described for assessing the vasodilatory properties of AraS.[3][10]

Objective: To determine the vasodilatory effect of N-Arachidonoyl-L-Serine on isolated arterial segments.

Materials:

-

Male Sprague-Dawley rats (185-200 g)

-

Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

N-Arachidonoyl-L-Serine (in ethanol (B145695) stock solution)

-

Wire myograph system

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

-

Euthanize the rat and dissect the superior mesenteric artery.

-

Isolate second-order branches of the mesenteric artery and cut them into 2 mm rings.

-

Mount the arterial rings in a wire myograph containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.

-

Allow the rings to equilibrate for 60 minutes under a resting tension of 1.0 g, with buffer changes every 15-20 minutes.

-

Verify the functional integrity of the endothelium by eliciting >90% relaxation with 10 µM acetylcholine (B1216132) after pre-contraction with phenylephrine.

-

Pre-contract the arterial rings with a submaximal concentration of phenylephrine (e.g., 5 µM) to induce a stable tone.

-

Generate a cumulative concentration-response curve by adding increasing concentrations of N-Arachidonoyl-L-Serine to the organ bath.

-

Record the relaxation response as a percentage of the phenylephrine-induced contraction.

-

Calculate the EC50 value from the concentration-response curve.

References

- 1. N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-arachidonoyl glycine, another endogenous agonist of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Arachidonic acid-induced vasodilation of rat small mesenteric arteries is lipoxygenase-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of N-Arachidonoyl-L-Serine in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl-L-Serine (ARA-S) is an endogenous lipid signaling molecule that has garnered significant interest due to its diverse biological activities, including vasodilatory and angiogenic effects.[1][2][3] Unlike classic endocannabinoids, ARA-S exhibits weak affinity for the cannabinoid receptors CB1 and CB2, suggesting it acts through alternative pathways.[2][3] Emerging evidence points to the G-protein coupled receptor 55 (GPR55) as a potential target for ARA-S, mediating its effects through downstream signaling cascades involving MAP kinase and Akt phosphorylation.[1][4] Accurate quantification of ARA-S in biological matrices is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting this pathway.

This application note provides a detailed protocol for the sensitive and selective quantification of N-Arachidonoyl-L-Serine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Experimental Workflow

A generalized workflow for the quantification of N-Arachidonoyl-L-Serine is presented below.

Figure 1: Experimental workflow for the quantification of N-Arachidonoyl-L-Serine.

Experimental Protocols

Materials and Reagents

-

N-Arachidonoyl-L-Serine (ARA-S) analytical standard

-

N-Arachidonoyl-L-Serine-d4 (ARA-S-d4) or other suitable deuterated internal standard (IS)

-

LC-MS grade acetonitrile, methanol (B129727), and water

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Human plasma (K2-EDTA)

Sample Preparation: Liquid-Liquid Extraction

-

Thaw human plasma samples on ice.

-

To a 1.5 mL polypropylene (B1209903) tube, add 100 µL of plasma.

-

Spike with 10 µL of internal standard solution (e.g., ARA-S-d4 in methanol).

-

Add 400 µL of ice-cold methanol to precipitate proteins. Vortex for 20 seconds.

-

Add 1 mL of MTBE. Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully transfer the upper organic layer to a new 1.5 mL tube.

-

Dry the organic extract under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 55% methanol in water with 10 mM ammonium acetate). Vortex to dissolve.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography:

-

HPLC System: Agilent 1200 series or equivalent

-

Column: Zorbax SB-CN, 2.1 x 100 mm, 3.5 µm

-

Mobile Phase A: 10 mM Ammonium Acetate in water

-

Mobile Phase B: Methanol

-

Flow Rate: 300 µL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Gradient:

Time (min) % B 0.0 55 0.5 55 1.0 70 10.0 99 14.0 99 14.5 55 | 21.0 | 55 |

Mass Spectrometry:

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Note: The following collision energy (CE) and declustering potential (DP) values are typical starting points and should be optimized for the specific instrument used.

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) CE (V) DP (V) ARA-S 392.3 106.0 100 25 80 | ARA-S-d4 (IS) | 396.3 | 110.0 | 100 | 25 | 80 |

-

Data Presentation

Calibration Curve

A calibration curve should be constructed using a blank plasma matrix spiked with known concentrations of ARA-S. A linear regression with a 1/x weighting is typically used.

Table 1: Representative Calibration Curve Data for N-Arachidonoyl-L-Serine

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 0.1 | 0.0052 |

| 0.2 | 0.0105 |

| 0.5 | 0.0261 |

| 1.0 | 0.0518 |

| 5.0 | 0.2595 |

| 10.0 | 0.5210 |

| 50.0 | 2.6050 |

| 100.0 | 5.2110 |

| Linearity (r²) | >0.995 |

Accuracy and Precision

The accuracy and precision of the method should be evaluated using quality control (QC) samples at low, medium, and high concentrations.

Table 2: Representative Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |

| LLOQ | 0.1 | 0.098 | 98.0 | 8.5 |

| Low (LQC) | 0.3 | 0.291 | 97.0 | 6.2 |

| Medium (MQC) | 7.5 | 7.65 | 102.0 | 4.8 |

| High (HQC) | 75.0 | 73.5 | 98.0 | 3.5 |

N-Arachidonoyl-L-Serine Signaling Pathway

N-Arachidonoyl-L-Serine is believed to exert its biological effects through the activation of the G-protein coupled receptor GPR55.[1][4] This initiates a signaling cascade that is independent of the classical cannabinoid receptors CB1 and CB2. The activation of GPR55 by ARA-S is thought to proceed via a Gi/o protein, leading to the downstream phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) and the Protein Kinase B (Akt) pathways.[2][4] These pathways are integral to cellular processes such as proliferation, migration, and survival, and their activation by ARA-S underlies its observed pro-angiogenic effects.[1]

Figure 2: Proposed signaling pathway for N-Arachidonoyl-L-Serine.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of N-Arachidonoyl-L-Serine in human plasma by LC-MS/MS. The described method is sensitive, selective, and suitable for use in research and drug development settings. The provided information on the signaling pathway of ARA-S offers valuable context for its biological significance. This method can serve as a robust tool for researchers investigating the role of N-Arachidonoyl-L-Serine in health and disease.

References

- 1. Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? - PMC [pmc.ncbi.nlm.nih.gov]

Utilizing N-Arachidonoyl-L-Serine-d8 as an Internal Standard for Accurate Quantification of N-Arachidonoyl-L-Serine

Application Notes

Introduction

N-Arachidonoyl-L-Serine (ARA-S) is an endogenous endocannabinoid-like lipid amide that has garnered significant interest for its diverse biological activities, including vasodilatory and neuroprotective properties.[1] Unlike classic endocannabinoids, ARA-S exhibits weak affinity for cannabinoid receptors CB1 and CB2, suggesting it may act through alternative signaling pathways.[2][3] Accurate quantification of endogenous ARA-S in biological matrices is critical for elucidating its physiological and pathological roles. This application note describes a robust and sensitive method for the quantification of ARA-S in biological samples, such as brain tissue, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with N-Arachidonoyl-L-Serine-d8 (ARA-S-d8) as an internal standard.

Principle

The use of a stable isotope-labeled internal standard, such as ARA-S-d8, is the gold standard for quantitative mass spectrometry.[4][5] ARA-S-d8 is chemically identical to the analyte of interest (ARA-S) but has a higher mass due to the incorporation of eight deuterium (B1214612) atoms. This allows it to be distinguished by the mass spectrometer.[4] By adding a known amount of ARA-S-d8 to each sample at the beginning of the sample preparation process, it can effectively compensate for variations in sample extraction, recovery, matrix effects, and instrument response, thereby ensuring high accuracy and precision in the quantification of ARA-S.[6][7]

Applications

This method is suitable for the quantitative analysis of N-Arachidonoyl-L-Serine in various biological matrices, including but not limited to:

-

Brain tissue homogenates

-

Plasma and serum

-

Cerebrospinal fluid (CSF)

-

Cell culture lysates

This analytical approach is invaluable for researchers in the fields of neuropharmacology, lipidomics, and drug discovery who are investigating the endocannabinoid system and related signaling pathways.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the LC-MS/MS method for the quantification of N-Arachidonoyl-L-Serine using this compound as an internal standard.

| Parameter | Typical Value | Reference |

| Linearity Range | 0.2–120 pg/µL | [8][9] |

| Correlation Coefficient (R²) | ≥ 0.99 | [8][9] |

| Lower Limit of Quantification (LLOQ) | 1.9 pg on column | [8][9] |

| Limit of Detection (LOD) | 0.5 pg on column | [9] |

| Intraday Precision (RSD%) | 1.0–13.1% | [9] |

| Interday Precision (RSD%) | 3.3–17.1% | [9] |

| Recovery | 77.1% - 105.7% | [8] |

Experimental Protocols

1. Materials and Reagents

-

N-Arachidonoyl-L-Serine (ARA-S) standard

-

This compound (ARA-S-d8) internal standard

-

LC-MS grade methanol (B129727), acetonitrile (B52724), water, and formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Analytical balance

-

Homogenizer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system (Triple Quadrupole)

2. Standard Solution Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of ARA-S and ARA-S-d8 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of ARA-S by serial dilution of the primary stock solution with methanol:water (70:30, v/v) to create calibration standards ranging from 0.2 to 120 pg/µL.[8]

-

Internal Standard Spiking Solution: Prepare a working solution of ARA-S-d8 at a suitable concentration (e.g., 0.1 pmol/µl) in methanol.[8]

3. Sample Preparation

This protocol is a general guideline and may require optimization for different biological matrices.

-

Homogenization (for tissue samples): Weigh the tissue sample and homogenize in an appropriate ice-cold buffer.

-

Internal Standard Spiking: Add a known amount of the ARA-S-d8 internal standard spiking solution to each sample, calibrator, and quality control sample.

-

Protein Precipitation: Precipitate proteins by adding a sufficient volume of cold acetonitrile or a mixture of zinc sulfate (B86663) and an organic solvent.[6] Vortex and centrifuge to pellet the proteins.

-

Liquid-Liquid Extraction (optional): To further remove interfering lipids, a liquid-liquid extraction with a non-polar solvent like ethyl acetate (B1210297) can be performed.[10]

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with methanol followed by water.[8][11]

-

Load the supernatant from the protein precipitation step onto the conditioned cartridge.

-

Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

-

Elute the analytes with an appropriate solvent, such as methanol or acetonitrile.[8]

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase (e.g., 70:30 methanol:water with 0.1% formic acid).[8]

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.[8]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor-to-product ion transitions for ARA-S and ARA-S-d8 should be optimized. An example would be monitoring the transition of the protonated molecule [M+H]+ to a characteristic fragment ion.

-

5. Data Analysis

-

Quantify the amount of ARA-S in the samples by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of ARA-S in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Experimental workflow for the quantification of N-Arachidonoyl-L-Serine.

Caption: Simplified signaling pathway of N-Arachidonoyl-L-Serine.

References

- 1. researchgate.net [researchgate.net]

- 2. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 6. texilajournal.com [texilajournal.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Acyl Amino Acid Analysis from Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules involved in a wide range of physiological processes within the central nervous system, including neuromodulation, inflammation, and appetite regulation.[1][2] Structurally, they consist of a fatty acid linked to an amino acid via an amide bond.[1] The diversity of this lipid family, arising from combinations of different fatty acid acyl chains and amino acids, contributes to their varied biological activities.[3] Accurate quantification and understanding of the metabolic pathways of NAAAs in brain tissue are crucial for elucidating their roles in neurological health and disease, and for the development of novel therapeutics.

This document provides detailed protocols for the sample preparation and analysis of N-acyl amino acids from brain tissue, tailored for researchers, scientists, and professionals in drug development. It includes a comprehensive experimental workflow, from tissue collection to final analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), alongside quantitative data and visualization of key metabolic pathways.

Quantitative Data Summary

The following tables summarize the endogenous levels of various N-acyl amino acids reported in rodent brain tissue. These values can serve as a reference for baseline concentrations in preclinical studies.

Table 1: Endogenous Levels of N-Arachidonoyl Amino Acids in Mouse Brain

| N-Acyl Amino Acid | Abbreviation | Concentration (pmol/g) | Reference |

| N-Arachidonoyl-ethanolamine | AEA | 8.5 ± 0.9 | [4] |

| N-Arachidonoyl-glycine | NAGly | 13.1 ± 2.1 | [4] |

| N-Arachidonoyl-GABA | NAGABA | 5.3 ± 0.8 | [4] |

| N-Arachidonoyl-serine | NASer | 3.1 ± 0.5 | [4] |

| N-Arachidonoyl-alanine | NAAla | 9.7 ± 1.9 | [4] |

Table 2: Endogenous Levels of N-Oleoyl Amino Acids in Mouse Brain

| N-Acyl Amino Acid | Abbreviation | Concentration (pmol/g) | Condition | Reference |

| N-Oleoyl-glycine | OlGly | 16 ± 7 | Vehicle | [5] |

| N-Oleoyl-alanine | OlAla | 1.6 ± 1.4 | Vehicle | [5] |

Table 3: Endogenous Levels of Various N-Acyl Amino Acids in Rat Brain

| N-Acyl Amino Acid | Concentration (pmol/g wet brain) | Reference |

| Range of 11 N-Acyl Amino Acids | 0.26 to 333 | [6] |

| N-Arachidonoyl-ethanolamine (Anandamide) | 11 ± 7 | [7][8] |

| N-Arachidonoyl-phosphatidylethanolamine | 22 ± 16 | [7][8] |

Signaling Pathways

The biosynthesis and degradation of N-acyl amino acids are tightly regulated by specific enzymatic pathways. Understanding these pathways is essential for interpreting quantitative data and for identifying potential drug targets.

Biosynthesis of N-Acyl Amino Acids

One of the primary pathways for the biosynthesis of a related class of compounds, the N-acylethanolamines (NAEs), which can inform our understanding of NAAA synthesis, involves the formation of N-acylphosphatidylethanolamine (NAPE) from phosphatidylethanolamine (B1630911) (PE) via an N-acyltransferase.[9][10][11] NAPE can then be hydrolyzed by a specific phospholipase D (NAPE-PLD) to yield the corresponding NAE.[9][12] While this pathway is well-described for NAEs, the direct condensation of a fatty acyl-CoA with an amino acid is a likely route for NAAA formation.[1]

Biosynthesis of N-Acylethanolamines (NAEs).

Degradation of N-Acyl Amino Acids

The primary enzyme responsible for the degradation of many N-acyl amino acids is Fatty Acid Amide Hydrolase (FAAH).[13][14][15] FAAH is a serine hydrolase that breaks the amide bond, releasing the constituent fatty acid and amino acid.[15] Inhibition of FAAH leads to an accumulation of its substrates and is a key strategy for modulating the activity of these signaling lipids.[4][13] Another enzyme, peptidase M20 domain containing 1 (PM20D1), has also been identified as an N-acyl amino acid hydrolase.[13]

Degradation of N-Acyl Amino Acids.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the preparation of brain tissue samples for N-acyl amino acid analysis. This protocol is a composite of established methods and best practices.

Experimental Workflow Overview

Sample Preparation Workflow.

Tissue Collection and Dissection

-

Objective: To rapidly collect and preserve brain tissue to minimize post-mortem changes in lipid metabolism.

-

Procedure:

-

Anesthetize the animal according to approved institutional guidelines.

-

Perform decapitation and rapidly dissect the brain on an ice-cold surface.

-

Isolate the brain region of interest.

-

Immediately freeze the tissue sample in liquid nitrogen or on dry ice.

-

Store samples at -80°C until further processing.[2]

-

Tissue Homogenization

-

Objective: To mechanically disrupt the tissue to release intracellular components, including N-acyl amino acids.

-

Materials:

-

Procedure:

-

Weigh the frozen tissue and place it in a pre-chilled microcentrifuge tube.

-

Add a mass of glass beads equal to the tissue mass.[11]

-

Add 2 volumes of ice-cold homogenization buffer for every mass of tissue (e.g., 200 µL for 100 mg of tissue).[11]

-

Homogenize the tissue using a bead homogenizer (e.g., SPEED 6 for 3 minutes).[11] For soft tissues like the brain, an auto homogenizer can also be used.[1]

-

Centrifuge the homogenate at a low speed (e.g., 300 x g for 5 minutes) to pellet unhomogenized tissue and beads.[1]

-

Carefully transfer the supernatant to a new, clean tube.

-

Protein Quantification

-

Objective: To determine the protein concentration of the homogenate for normalization of quantitative results.

-

Procedure:

-

Take a small aliquot of the supernatant from the homogenization step.

-

Perform a protein estimation assay, such as the Bradford assay, according to the manufacturer's instructions.[1]

-

Lipid Extraction (Folch Method)

-

Objective: To separate lipids, including N-acyl amino acids, from other cellular components.

-

Materials:

-

Brain homogenate supernatant

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

-

Procedure:

-

To the remaining supernatant, add a 2:1 (v/v) mixture of chloroform:methanol to achieve a final volume ratio of 19 parts solvent to 1 part homogenate.[16] This will form a single phase.

-

Vortex the mixture thoroughly and incubate at room temperature for 20 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture.

-

Vortex again and centrifuge at 2,000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the protein interface.

-

Transfer the organic phase to a new glass tube.

-

Sample Concentration and Reconstitution

-

Objective: To concentrate the extracted lipids and dissolve them in a solvent compatible with LC-MS/MS analysis.

-

Procedure:

-

Evaporate the collected organic phase to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of a solvent compatible with your LC-MS/MS method (e.g., acetonitrile/water, 9:1, v/v).[5]

-

LC-MS/MS Analysis

-

Objective: To separate and quantify individual N-acyl amino acids.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

General LC Parameters (example):

-

Column: A reverse-phase C18 column (e.g., Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm).[9]

-

Mobile Phase A: Water with 13 mM ammonium (B1175870) acetate (B1210297) and 1% formic acid.[9]

-

Mobile Phase B: Acetonitrile.[9]

-

Flow Rate: 1 mL/min.[9]

-

Gradient: Start at 50% B, ramp to 100% B over 10 minutes, hold at 100% B for 2.4 minutes, then return to 50% B.[9]

-

Injection Volume: 4 µL.[9]

-

-

General MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for NAAAs.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each NAAA of interest and internal standards must be determined and optimized.

-

Data Analysis

-

Objective: To process the raw LC-MS/MS data to obtain quantitative results.

-

Procedure:

-

Integrate the peak areas for each NAAA and its corresponding internal standard.

-

Generate a calibration curve using the peak area ratios of the analyte to the internal standard versus the known concentrations of the standards.

-

Calculate the concentration of each NAAA in the brain tissue samples based on the calibration curve.

-

Normalize the results to the protein content of the initial homogenate (e.g., pmol/mg protein) or the initial tissue weight (e.g., pmol/g tissue).

-

Conclusion

This application note provides a comprehensive framework for the sample preparation and analysis of N-acyl amino acids in brain tissue. The detailed protocols, quantitative data tables, and pathway diagrams are intended to support researchers in accurately measuring these important signaling lipids and furthering our understanding of their roles in neuroscience and drug development. Adherence to these standardized methods will facilitate the generation of robust and comparable data across different studies.

References

- 1. mdpi.com [mdpi.com]

- 2. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted lipidomics approach for endogenous N-acyl amino acids in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. Occurrence and biosynthesis of endogenous cannabinoid precursor, N-arachidonoyl phosphatidylethanolamine, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Biosynthetic pathways of bioactive N-acylethanolamines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]

- 13. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fatty acid amide hydrolase (FAAH) regulates hypercapnia/ischemia-induced increases in n-acylethanolamines in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-Acylphosphatidylethanolamine - Wikipedia [en.wikipedia.org]

Solid-Phase Extraction Protocol for N-Arachidonoyl-L-Serine: An Application Note for Researchers

Abstract